Comparison of Lysosomal Transport Recognition: 1-Amino-2-methyl-2-propanethiol vs. Other Aminothiols
In a study of the cysteamine transport system in human fibroblast lysosomes, 1-amino-2-methyl-2-propanethiol was identified as a competitive inhibitor, displaying a specific binding affinity. Its inhibitory constant (Ki) of 0.74 mM quantifies its interaction strength with the lysosomal cysteamine carrier, distinguishing it from other structurally related aminothiols [1]. This value is directly comparable to Ki values for other inhibitors in the same study, providing a basis for selecting the appropriate analog for cellular uptake studies.
| Evidence Dimension | Ki (inhibitory constant) for competitive inhibition of lysosomal cysteamine uptake |
|---|---|
| Target Compound Data | 0.74 mM |
| Comparator Or Baseline | Cysteamine (Km = 0.88 mM), 2-(ethylthio)ethylamine (Ki = 0.64 mM), 2-dimethylaminoethanethiol (Ki = 0.87 mM), Thiocholine (Ki = 1.6 mM), bis(2-aminoethyl)sulfide (Ki = 4.9 mM) |
| Quantified Difference | The Ki of 1-amino-2-methyl-2-propanethiol is 0.74 mM, which is 1.18-fold higher than 2-(ethylthio)ethylamine and 1.35-fold lower than 2-dimethylaminoethanethiol, indicating a moderate and specific affinity for the transporter. |
| Conditions | Percoll-purified human fibroblast lysosomes; pH 7.0; 37°C; [3H]cysteamine as substrate. |
Why This Matters
This quantitative affinity data is essential for researchers investigating lysosomal storage disorders like cystinosis, as it allows for the rational selection of an aminothiol with a defined level of transporter recognition, potentially impacting cellular uptake and drug efficacy.
- [1] Pisoni, R. L., Park, G. Y., Velilla, V. Q., & Thoene, J. G. (1995). Detection and characterization of a transport system mediating cysteamine entry into human fibroblast lysosomes. Specificity for aminoethylthiol and aminoethylsulfide derivatives. *Journal of Biological Chemistry*, 270(3), 1179-1184. View Source
